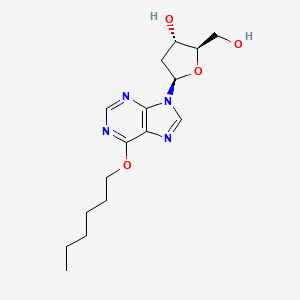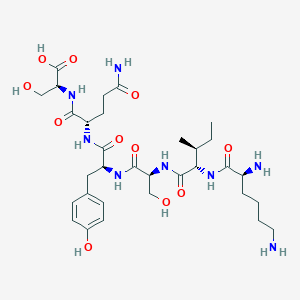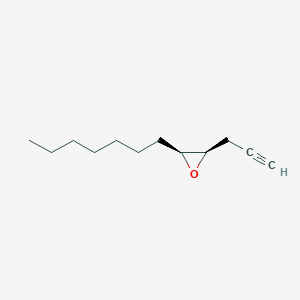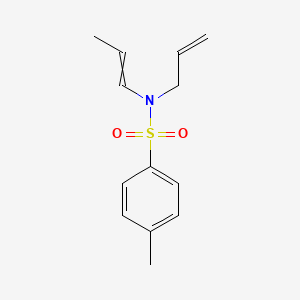![molecular formula C34H22N6S B14255830 4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine CAS No. 404824-89-1](/img/structure/B14255830.png)
4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and a thiophene moiety. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions .
Vorbereitungsmethoden
The synthesis of 4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method involves the use of a rigid ditopic ligand, which is synthesized through a series of reactions including halogenation, coupling, and cyclization . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Wirkmechanismus
The mechanism by which 4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The multiple pyridine rings and thiophene moiety provide multiple binding sites, allowing the compound to form stable chelates with metal ions. These metal complexes can then participate in various catalytic and biological processes, influencing molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other multi-pyridine ligands and thiophene-containing ligands. For example:
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: This compound also contains multiple pyridine rings and is used in coordination chemistry.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another multi-pyridine ligand with applications in forming metal complexes.
The uniqueness of 4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine lies in its combination of pyridine and thiophene moieties, which provide distinct electronic properties and binding capabilities .
Eigenschaften
CAS-Nummer |
404824-89-1 |
|---|---|
Molekularformel |
C34H22N6S |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
4-[5-(2,6-dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C34H22N6S/c1-5-15-35-25(9-1)29-19-23(20-30(39-29)26-10-2-6-16-36-26)33-13-14-34(41-33)24-21-31(27-11-3-7-17-37-27)40-32(22-24)28-12-4-8-18-38-28/h1-22H |
InChI-Schlüssel |
KDRAJOQIWOOZIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(S4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)






